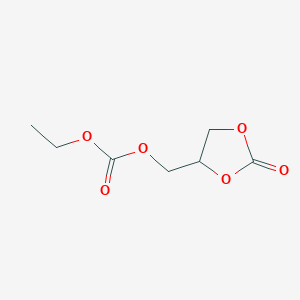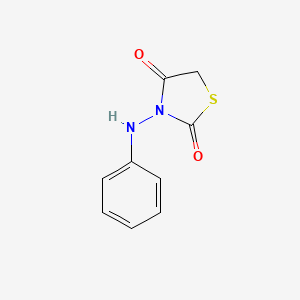
3-Anilino-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with aniline under specific conditions. One common method is the Knoevenagel condensation, where thiazolidine-2,4-dione reacts with aniline in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred and cooled in an ice bath, followed by filtration and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of thiazolidine-2,4-dione derivatives often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, enhancing yield and purity while reducing the use of hazardous chemicals .
化学反応の分析
Types of Reactions
3-Anilino-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine-2,4-dione derivatives .
科学的研究の応用
3-Anilino-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diabetes due to its hypoglycemic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
作用機序
The biological activity of 3-Anilino-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets. For instance, its hypoglycemic effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Additionally, its antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
1,3,4-Oxadiazole Derivatives: These compounds also exhibit antimicrobial and antioxidant properties.
Spiropyrrolidine-Oxindole Derivatives: Known for their α-amylase inhibition activity
Uniqueness
3-Anilino-1,3-thiazolidine-2,4-dione stands out due to its unique combination of nitrogen and sulfur atoms, which contribute to its diverse biological activities. Its ability to activate PPAR-γ and inhibit Mur ligases makes it a valuable compound in both medicinal and industrial applications .
特性
CAS番号 |
106046-05-3 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
3-anilino-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChIキー |
VNWGNRQWNVOUEZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
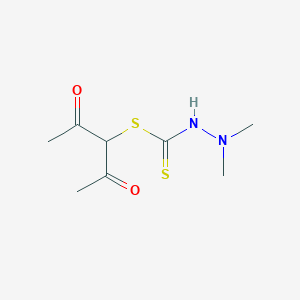

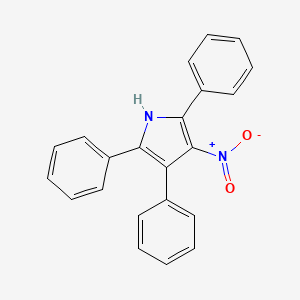

![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
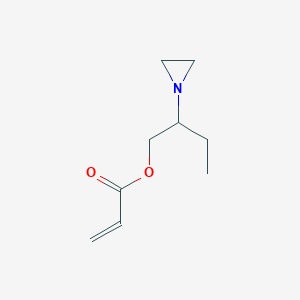
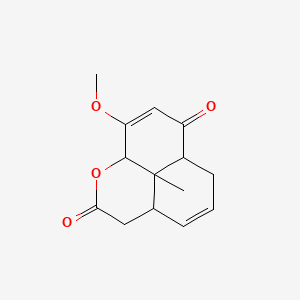
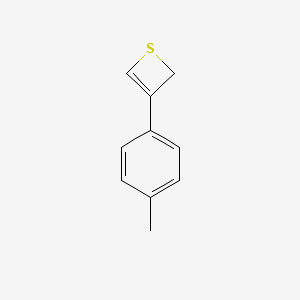
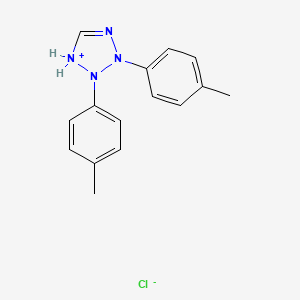
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

